Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate
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Overview
Description
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate typically involves the condensation reaction between naphthalen-1-ylmethylamine and methyl 4-oxobutanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthalen-1-ylmethylidene oxides.
Reduction: The primary amine and methyl 4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(E)-[(phenyl)methylidene]amino}butanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 4-{(E)-[(2-naphthyl)methylidene]amino}butanoate: Similar structure with a different position of the naphthyl group.
Uniqueness
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
748777-09-5 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 4-(naphthalen-1-ylmethylideneamino)butanoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,12H,5,10-11H2,1H3 |
InChI Key |
IBRKRDZZXPCNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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